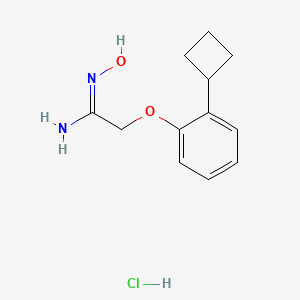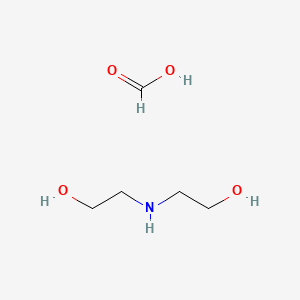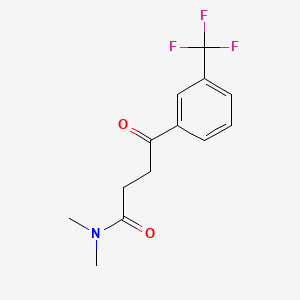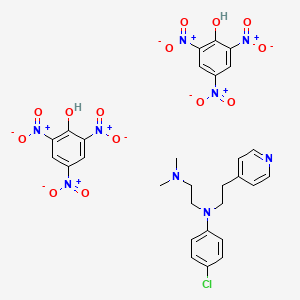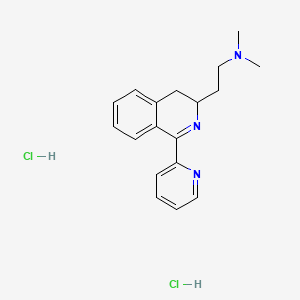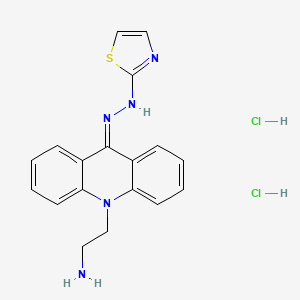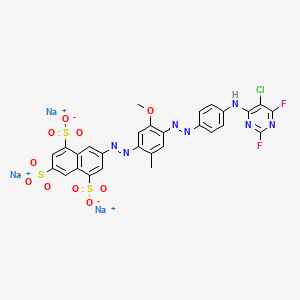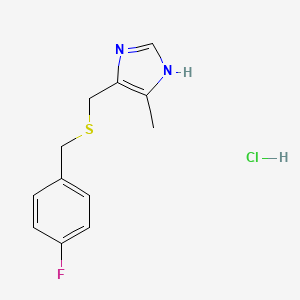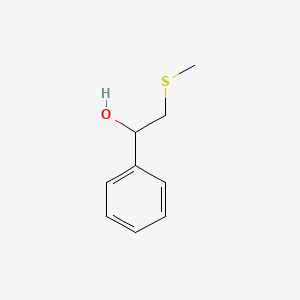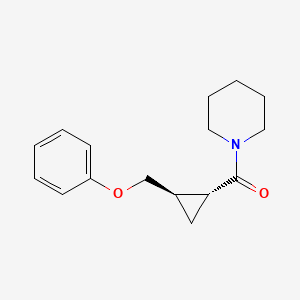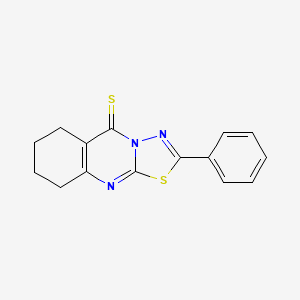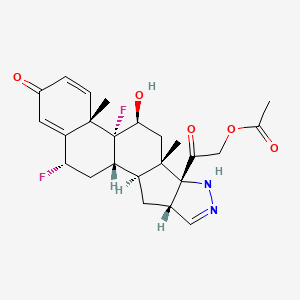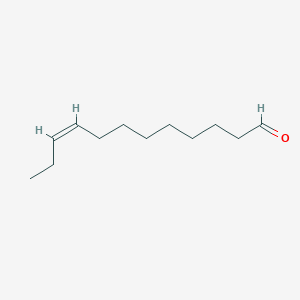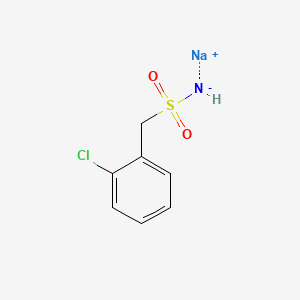
o-Chlorobenzylsulfonamide sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-Chlorobenzylsulfonamide sodium: is an organosulfur compound that belongs to the sulfonamide class. Sulfonamides are known for their broad range of biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a sulfonamide group attached to an o-chlorobenzyl moiety, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of o-Chlorobenzylsulfonamide sodium typically involves the reaction of o-chlorobenzyl chloride with thiourea in refluxing ethanol to form isothiourea hydrochloride. This intermediate is then treated with chlorine gas in an aqueous solution at low temperatures to yield the corresponding sulfonyl chloride. Finally, exposure to liquid ammonia converts the sulfonyl chloride to the sulfonamide, which is then converted to the sodium salt monohydrate using ethanolic sodium hydroxide .
Industrial Production Methods: Industrial production methods for sulfonamides often involve the use of sodium sulfinates and amines. An efficient method includes the NH4I-mediated amination of sodium sulfinates, which provides a general and environmentally friendly access to sulfonamide compounds. This method tolerates a wide range of functional groups and provides sulfonamide products in reasonable to excellent yields .
Analyse Chemischer Reaktionen
Types of Reactions: o-Chlorobenzylsulfonamide sodium undergoes various chemical reactions, including nucleophilic aromatic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: This reaction involves the displacement of a good leaving group, such as a halide, on an aromatic ring by a nucleophile.
Oxidation and Reduction: These reactions typically involve the use of oxidizing agents like chlorine gas and reducing agents such as liquid ammonia.
Major Products: The major products formed from these reactions include sulfonyl chlorides, sulfonamides, and their sodium salts .
Wissenschaftliche Forschungsanwendungen
Chemistry: o-Chlorobenzylsulfonamide sodium is used as an intermediate in the synthesis of various organosulfur compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: In biological and medicinal research, this compound has shown significant antihyperlipidemic activity. It inhibits phosphatidate phosphohydrolase activity and marginally inhibits sn-glycerol-3-phosphate acyl transferase activity, making it a potential candidate for the treatment of hyperlipidemia .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and polymers. Its versatility and reactivity make it a valuable component in various manufacturing processes .
Wirkmechanismus
The mechanism of action of o-Chlorobenzylsulfonamide sodium involves its interaction with specific enzymes and molecular targets. It acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for DNA production in bacteria. By inhibiting folic acid synthesis, it exerts its antibacterial effects .
Vergleich Mit ähnlichen Verbindungen
Sulfamethazine: A commonly used sulfonamide drug in veterinary medicine with antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfonimidates: Sulfur(VI) species used as intermediates in the synthesis of other organosulfur compounds.
Uniqueness: o-Chlorobenzylsulfonamide sodium is unique due to its specific structure, which allows it to inhibit specific enzymes involved in lipid metabolism. This makes it particularly valuable in the treatment of hyperlipidemia, distinguishing it from other sulfonamides that primarily exhibit antibacterial activity .
Eigenschaften
CAS-Nummer |
89782-71-8 |
|---|---|
Molekularformel |
C7H7ClNNaO2S |
Molekulargewicht |
227.64 g/mol |
IUPAC-Name |
sodium;(2-chlorophenyl)methylsulfonylazanide |
InChI |
InChI=1S/C7H7ClNO2S.Na/c8-7-4-2-1-3-6(7)5-12(9,10)11;/h1-4H,5H2,(H-,9,10,11);/q-1;+1 |
InChI-Schlüssel |
KPYQUHOOPSCCEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)[NH-])Cl.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


